molecular formula C10H14F6N2O4 B15307600 N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)

Cat. No.: B15307600
M. Wt: 340.22 g/mol
InChI Key: FIYZMLAZNIXVRW-UHFFFAOYSA-N
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Description

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H12F6N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with azetidin-3-one, followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid groups can enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The cyclopropyl and azetidine moieties can interact with specific binding sites, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylazetidine: Lacks the trifluoroacetic acid groups, making it less stable and soluble.

    Azetidin-3-amine: Lacks the cyclopropyl group, which may affect its biological activity.

    Bis(trifluoroacetic acid) derivatives: Similar in terms of stability and solubility but may have different core structures.

Uniqueness

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its combination of cyclopropyl and azetidine moieties with trifluoroacetic acid groups. This combination enhances its stability, solubility, and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H14F6N2O4

Molecular Weight

340.22 g/mol

IUPAC Name

N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)

InChI Key

FIYZMLAZNIXVRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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